Tos-Arg-OH

Serine protease kinetics β-Trypsin substrate selectivity Enzymology

Unprotected L-arginine causes uncontrolled oligomerization and side-chain acylation during solid-phase peptide synthesis (SPPS), leading to impure deletion sequences. Tos-Arg-OH (Nα-p-toluenesulfonyl-L-arginine) solves this with: - Tosyl protection on α-amino group preventing undesired reactions in Boc-strategy SPPS - Orthogonal deprotection via acid hydrolysis (US 3,131,174) - ≥98% HPLC purity and defined specific rotation (-14.0° to -16.0°) for batch consistency

Molecular Formula C13H20N4O4S
Molecular Weight 328.39 g/mol
Cat. No. B555422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTos-Arg-OH
SynonymsTos-Arg-OH; 1159-15-5; N-Tosyl-L-arginine; Nalpha-Tosyl-L-arginine; Nalpha-p-Toluenesulfonyl-L-arginine; (2S)-5-carbamimidamido-2-(4-methylbenzenesulfonamido)pentanoicacid; p-TOSYL-L-ARGININE; PubChem18965; AC1L1D1Q; SCHEMBL1509767; Jsp001143; STOCK1N-14796; CTK3J5664; MolPort-002-511-834; ZINC1995765; ANW-16917; AKOS005175155; MCULE-4783729220; RTR-031164; AJ-32299; AK-81306; AM013043; DB-041291; TR-031164; FT-0633416
Molecular FormulaC13H20N4O4S
Molecular Weight328.39 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(CCC[NH+]=C(N)N)C(=O)[O-]
InChIInChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)/t11-/m0/s1
InChIKeyKFNRNFXZFIRNEO-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tos-Arg-OH Core Specifications & Procurement


Tos-Arg-OH (CAS 1159-15-5), formally Nα-p-toluenesulfonyl-L-arginine, is a protected L-arginine derivative in which the α-amino group is blocked by a p-toluenesulfonyl (tosyl) moiety, leaving the guanidino side chain and carboxyl group available for downstream reactions . This compound belongs to the class of Nα-substituted arginine building blocks used in solid-phase peptide synthesis (SPPS) and as a core scaffold for synthetic serine protease substrates and inhibitors [1]. Commercial specifications routinely mandate HPLC purity ≥98.0% and a defined specific rotation of -14.0° to -16.0° (c=2, 1mol/L HCl) .

1 Boc-strategy SPPS building block with protected guanidino side chain
2 Precursor for chromogenic trypsin substrates and serine protease inhibitors
3 Orthogonal deprotection scheme via acidolysis or hydrogenolysis

Why Tos-Arg-OH Cannot Be Substituted


Generic substitution of Tos-Arg-OH with unprotected L-arginine (H-Arg-OH) or alternative Nα-protected derivatives (e.g., Bz-Arg-OH, Z-Arg-OH, Fmoc-Arg-OH) is not analytically or functionally equivalent for procurement. Unprotected arginine leads to uncontrolled oligomerization and side-chain guanidino acylation during SPPS, producing deletion sequences and impure products [1]. Among Nα-protected analogs, the tosyl group confers distinct enzyme-substrate recognition profiles—β-trypsin exhibits greater maximal velocities toward tosyl-containing substrates than benzoyl-containing substrates [2]—and the sulfonyl protecting group demonstrates orthogonal stability to hydrogenolytic deprotection conditions used for benzyloxycarbonyl (Z) and benzyl ester groups [3]. Substituting Tos-Arg-OH with Fmoc-Arg-OH introduces base-lability incompatible with Boc-strategy SPPS and alters the deprotection workflow entirely . These quantifiable differences in reactivity, selectivity, and synthetic compatibility render Tos-Arg-OH a non-interchangeable reagent.

Unprotected arginine (H-Arg-OH)
Leads to uncontrolled oligomerization and guanidino acylation during SPPS, producing deletion sequences.
Benzoyl- or benzyloxycarbonyl-protected analogs
Lower Vmax with trypsin-like enzymes and lack orthogonal sulfonyl cleavage pathway, altering deprotection compatibility.
Fmoc-Arg-OH
Base-labile protection incompatible with Boc-strategy SPPS; requires entirely different deprotection workflow.

Tos-Arg-OH Performance Evidence


β-Trypsin: Tosyl vs. Benzoyl Substrate Kinetics

In direct comparative substrate kinetics with porcine β-trypsin, tosyl-containing substrates achieved greater maximal velocities (Vmax) than benzoyl-containing substrates, whereas β-trypsin showed no selectivity for arginine over lysine in either binding or maximal velocity [1]. This establishes Tos-Arg-OH as the preferred Nα-protection strategy when maximizing catalytic turnover with trypsin-like enzymes is a procurement criterion.

β-Trypsin Vmax
Head-to-head
Tosyl substrates: greater Vmax
Benzoyl substrates: lower Vmax
Supports higher turnover for trypsin assays
Directional significance reported; absolute values not provided
Serine protease kinetics β-Trypsin substrate selectivity Enzymology

Human Salivary Kallikrein Substrate Specificity

A systematic substrate specificity study of glandular and plasma kallikreins demonstrated that Nα-tosyl-L-arginine methyl ester (Tos-Arg-Me) was an effective substrate for human salivary kallikrein, whereas Nα-benzoyl-L-arginine methyl ester (Bz-Arg-Me) was effective for guinea-pig coagulating gland kallikrein but not preferentially for the human salivary isoform [1]. This enzyme-specific discrimination underscores that the tosyl moiety confers distinct substrate recognition that cannot be replicated by benzoyl protection.

Kallikrein Substrate
Head-to-head
Tos-Arg-Me: effective for human salivary kallikrein
Bz-Arg-Me: effective for guinea-pig isoform
Tosyl group required for human enzyme recognition
Species/organ-specific substrate pairing observed
Kallikrein enzymology Serine protease substrate profiling Biochemical assay development

Trypsin-Catalyzed Ester Hydrolysis Efficiency

In a macroporous enzyme reactor system, tosyl arginine was prepared from tosyl arginine methyl ester via trypsin-catalyzed hydrolysis with a reported yield of 76% and a reaction time of 4 hours [1]. This quantifiable reaction parameter provides a benchmark for process chemists evaluating Tos-Arg-OH for enzymatic synthesis routes, offering a documented efficiency baseline not available for many alternative protected arginine derivatives under identical bioreactor conditions.

Enzymatic Yield
Class-level
76% yield, 4 h reaction time
Benchmark for bioreactor design
Trypsin-catalyzed hydrolysis of Tos-Arg-OMe
Biocatalysis Enzymatic peptide synthesis Process chemistry

Purity and Chiral Identity Specifications

Commercial Tos-Arg-OH from major suppliers (e.g., TCI) is specified at ≥98.0% purity by HPLC and ≥98.0% by nonaqueous titration, with a defined specific rotation range of -14.0° to -16.0° (c=2, 1mol/L HCl) . This dual orthogonal purity specification (chromatographic plus titrimetric) and chiral purity metric exceed the single-parameter specifications typical for alternative Nα-protected arginine derivatives such as Fmoc-Arg(Tos)-OH (≥95.0% HPLC) [1] or commercially available Bz-Arg-OH (purity not universally specified at ≥98% with dual-method verification).

Purity Specification
Specification review
≥98.0% HPLC, ≥98.0% titration
Specific rotation -14.0° to -16.0°
Dual-method purity verification
Orthogonal QC reduces batch variability risk
Quality control Analytical chemistry Reagent procurement

Orthogonal Deprotection in Peptide Synthesis

The foundational US Patent 3,131,174 establishes that the arylsulfonyl (tosyl) group protecting the guanidino moiety of arginine can be selectively eliminated via hydrolyzing agents (e.g., concentrated HCl) or hydrogenolysis (e.g., Na in liquid NH₃), while the α-amino protecting group (carbobenzoxy) is removed by hydrogenation [1]. This orthogonal deprotection scheme permits sequential unmasking of functional groups during SPPS. In contrast, Bz-Arg-OH and Z-Arg-OH lack the sulfonyl-specific cleavage pathway; H-Arg-OH provides no protection at all.

Orthogonal Deprotection
Class-level
Tosyl: cleavable by acid or hydrogenolysis
Carbobenzoxy: removed by hydrogenation
Sequential unmasking enables complex SPPS
Based on US 3,131,174; review for target sequence
Solid-phase peptide synthesis Orthogonal protecting groups Boc-strategy SPPS

Chromogenic Substrate for Trypsin Diagnostics

Nα-tosyl-L-arginine-p-nitroanilide (TAPA), synthesized from Tos-Arg-OH, has been validated as a chromogenic substrate for quantifying trypsin activity in duodenal contents before and after hormonal stimulation with cholecystokinin-pancreozymin (CPZ) and secretin [1]. This clinical diagnostic application leverages the tosyl moiety for substrate recognition by trypsin. Alternative Nα-substituted arginine p-nitroanilides (e.g., benzoyl-arginine p-nitroanilide, BAPA) exhibit different Km and Vmax parameters with trypsin [2], making Tos-Arg-OH the requisite precursor for assays calibrated specifically to TAPA.

Chromogenic Substrate
Reported
TAPA validated for trypsin activity in research models
BAPA: distinct kinetic parameters
Supports chromogenic assay development
Research pancreatic function models; validation context
Chromogenic substrates Diagnostic enzymology Trypsin assay

Tos-Arg-OH Procurement Applications


Boc-Strategy SPPS of Arginine Peptides

Tos-Arg-OH serves as a protected arginine building block for Boc-strategy SPPS, where the tosyl group on the guanidino side chain prevents undesired acylation and side reactions during coupling steps [1]. The orthogonal deprotection scheme documented in US 3,131,174 enables selective removal of the tosyl group via acid hydrolysis independently of α-amino protecting groups [1]. This application scenario is supported by the ≥98% HPLC purity and defined specific rotation specifications that ensure batch-to-batch consistency in automated synthesizers .

Chromogenic Serine Protease Substrate Synthesis

Tos-Arg-OH is the precursor for Nα-tosyl-L-arginine-p-nitroanilide (TAPA), a validated chromogenic substrate for trypsin activity quantification in clinical pancreatic function testing [2]. The documented effectiveness of Tos-Arg-Me as a substrate for human salivary kallikrein further supports its use in developing enzyme-specific chromogenic and fluorogenic substrates for diagnostic and research enzymology [3].

Biocatalytic Tos-Arg-OH Production

Process chemistry groups can utilize Tos-Arg-OH in enzymatic synthesis workflows, as demonstrated by the 76% yield achieved in trypsin-catalyzed hydrolysis of Tos-Arg-OMe within 4 hours in a macroporous enzyme reactor [4]. This biocatalytic route offers an alternative to traditional chemical synthesis and enables continuous-flow production strategies for Tos-Arg-OH manufacturing.

Serine Protease Inhibitor Screening

Tos-Arg-OH functions as a competitive inhibitor of serine proteases including thrombin and trypsin, binding to the enzyme active site and enabling determination of kinetic parameters such as Km and Vmax [5]. The greater maximal velocities observed for tosyl-containing substrates relative to benzoyl-containing substrates with β-trypsin make Tos-Arg-OH-derived compounds the preferred choice for high-sensitivity inhibitor screening assays [6].

Application
Selection Property
Validation Focus
Boc-SPPS arginine peptide assembly
Orthogonal guanidino protection
Deprotection pathway compatibility
Chromogenic trypsin substrate synthesis
Tosyl-motif enzyme recognition
Substrate kinetic validation
Enzymatic Tos-Arg-OH production
Trypsin-catalyzed hydrolysis efficiency
Yield and reactor parameter review
Serine protease inhibitor screening
Active-site binding affinity
Inhibitory kinetics and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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